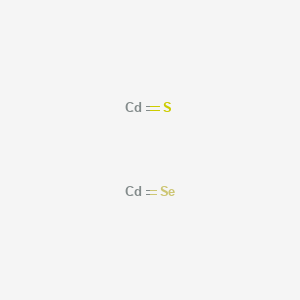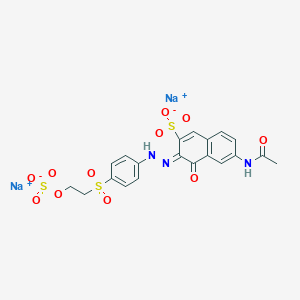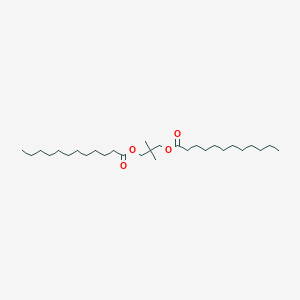
Selanylidenecadmium;sulfanylidenecadmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selanylidenecadmium; sulfanylidenecadmium is a compound that consists of cadmium, selenium, and sulfur. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is often used in the form of cadmium selenide sulfide, which is a semiconductor material with significant applications in optoelectronics and photovoltaics .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of selanylidenecadmium; sulfanylidenecadmium typically involves the reaction of cadmium salts with selenium and sulfur sources. One common method is the hydrothermal synthesis, where cadmium chloride is reacted with sodium selenide and sodium sulfide under high temperature and pressure conditions. The reaction is carried out in an autoclave, and the resulting product is purified through washing and drying .
Industrial Production Methods: In industrial settings, the production of cadmium selenide sulfide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity cadmium, selenium, and sulfur sources to ensure the quality of the final product. The reaction conditions are carefully controlled to achieve the desired stoichiometry and phase purity .
化学反応の分析
Types of Reactions: Selanylidenecadmium; sulfanylidenecadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide, selenium dioxide, and sulfur dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: The compound can undergo substitution reactions where selenium or sulfur atoms are replaced by other chalcogens or halogens
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens like chlorine and bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide, selenium dioxide, sulfur dioxide.
Reduction: Elemental cadmium, selenium, and sulfur.
Substitution: Cadmium halides, selenium halides, sulfur halides
科学的研究の応用
Selanylidenecadmium; sulfanylidenecadmium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of quantum dots and other nanomaterials.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Widely used in the production of photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices
作用機序
The mechanism of action of selanylidenecadmium; sulfanylidenecadmium involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s semiconductor properties are due to its band gap, which allows it to absorb and emit light efficiently.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to its use in bioimaging and biosensing applications
類似化合物との比較
Selanylidenecadmium; sulfanylidenecadmium is unique compared to other similar compounds due to its specific combination of cadmium, selenium, and sulfur. Similar compounds include:
Cadmium Selenide (CdSe): Known for its use in quantum dots and optoelectronics.
Cadmium Sulfide (CdS): Widely used in photovoltaic cells and sensors.
Zinc Selenide (ZnSe): Used in infrared optics and laser technology
Uniqueness: The combination of selenium and sulfur in selanylidenecadmium; sulfanylidenecadmium provides unique optical and electronic properties that are not present in cadmium selenide or cadmium sulfide alone. This makes it particularly valuable in applications requiring specific wavelength absorption and emission .
特性
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














